molecular formula C10H13NO4 B8028058 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene

2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene

Cat. No.: B8028058
M. Wt: 211.21 g/mol
InChI Key: IVPCOUURCGCOTB-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyethoxy group (-OCH2CH2OCH3) and a methyl group (-CH3). It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene typically involves the nitration of 2-(2-Methoxyethoxy)-1-methylbenzene. The nitration process is carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: 2-(2-Methoxyethoxy)-1-methyl-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(2-Methoxyethoxy)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethoxy group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with similar functional groups but lacks the nitro group.

    Diglyme (Diethylene glycol dimethyl ether): A glycol ether with similar solubility properties but different chemical reactivity.

    2-(2-Methoxyethoxy)ethanol: A glycol ether with similar solubility properties but lacks the aromatic ring and nitro group.

Uniqueness

2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene is unique due to the presence of both the nitro group and the methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPCOUURCGCOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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